Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is a chemical compound . It is a colorless to almost colorless liquid or semi-solid .
Molecular Structure Analysis
The molecular formula of “Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is C10H9F3O3 . The molecular weight is 234.17 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is a colorless to almost colorless liquid or semi-solid . Its molecular weight is 234.17 g/mol .Scientific Research Applications
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its variants demonstrate unique luminescence properties. Introducing methoxy and cyano groups to the thiophenyl moiety in these compounds significantly influences their luminescence characteristics. For example, a methoxy group enhances the quantum yield of deep blue luminescence, a feature of interest in photophysical research (Kim et al., 2021).
Process Optimization
In the context of process optimization, Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, has been synthesized with a focus on improving the yield of multi-step reactions. This research provides insights into efficient synthesis processes, which could be applicable to the production of Methyl 2-methoxy-5-(trifluoromethyl)benzoate (Xu et al., 2018).
Synthesis of Ethyl 2,4-Dimethoxy-6-perfluoroalkylbenzoates
Research on the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates, which involves compounds similar to Methyl 2-methoxy-5-(trifluoromethyl)benzoate, sheds light on the methods for producing complex benzoates with specific functional groups. This knowledge can be applied in the synthesis of various benzoate esters, including those with trifluoromethyl groups (Cao et al., 2010).
Role in Photostabilization
Methyl 2-methoxybenzoate, a compound structurally related to Methyl 2-methoxy-5-(trifluoromethyl)benzoate, has been studied for its ability to generate and quench singlet molecular oxygen, a property valuable in photostabilization. These findings have implications for the use of similar compounds in materials science, especially in the development of photostabilizers for various applications (Soltermann et al., 1995).
Chemical Reduction Studies
The reduction of methyl benzoate on catalyst surfaces, as studied in various solvents, provides insights into the behavior of benzoate esters under chemical reduction conditions. This research can inform the understanding of similar reactions involving Methyl 2-methoxy-5-(trifluoromethyl)benzoate (King et al., 1982).
Safety And Hazards
properties
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFDEHWTMGSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443124 | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
CAS RN |
177174-47-9 | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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